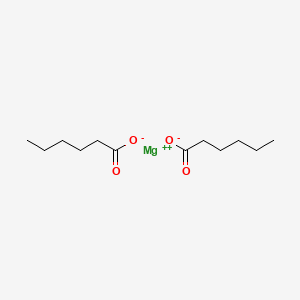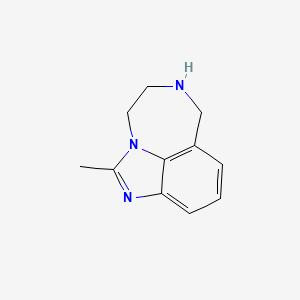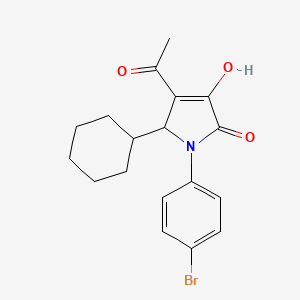![molecular formula C5H15NO6P2 B13796357 [(Isopropylimino)dimethylene]bisphosphonic acid CAS No. 6056-52-6](/img/structure/B13796357.png)
[(Isopropylimino)dimethylene]bisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Isopropylimino)dimethylene]bisphosphonic acid is an organophosphorus compound with the molecular formula C5H15NO6P2. It is characterized by the presence of two phosphonic acid groups attached to a central nitrogen atom, which is bonded to an isopropyl group and two methylene groups . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
[(Isopropylimino)dimethylene]bisphosphonic acid can be synthesized through a reaction involving formaldehyde, isopropylamine, and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
[(Isopropylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the nitrogen and phosphorus centers.
Substitution: The methylene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized phosphonic acids .
Applications De Recherche Scientifique
[(Isopropylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in developing drugs for bone diseases due to its ability to bind to hydroxyapatite in bones.
Mécanisme D'action
The mechanism of action of [(Isopropylimino)dimethylene]bisphosphonic acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The compound can inhibit enzyme activity by binding to the active site or by chelating metal ions required for enzymatic function. These interactions disrupt normal biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
[(Isopropylimino)dimethylene]bisphosphonic acid can be compared with other bisphosphonic acids, such as:
Etidronic acid: Known for its use in bone disease treatment.
Alendronic acid: Widely used in osteoporosis therapy.
Pamidronic acid: Used in treating bone metastases and hypercalcemia.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and binding properties compared to other bisphosphonic acids .
Propriétés
Numéro CAS |
6056-52-6 |
|---|---|
Formule moléculaire |
C5H15NO6P2 |
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
[phosphonomethyl(propan-2-yl)amino]methylphosphonic acid |
InChI |
InChI=1S/C5H15NO6P2/c1-5(2)6(3-13(7,8)9)4-14(10,11)12/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
MOJRXHQNPURCNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
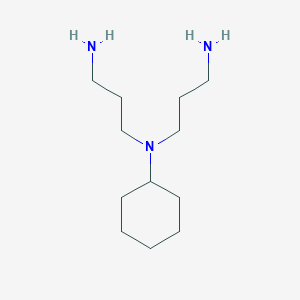
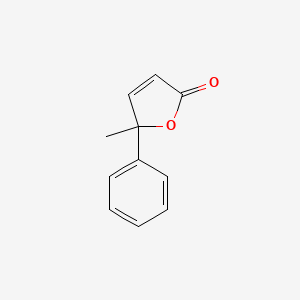
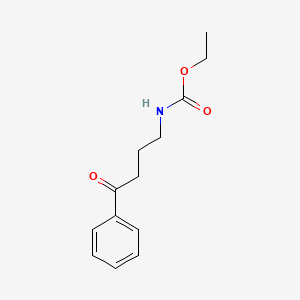
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)

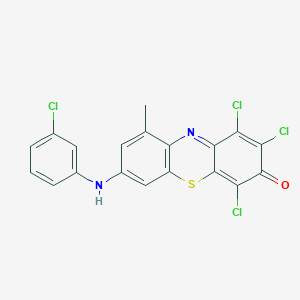
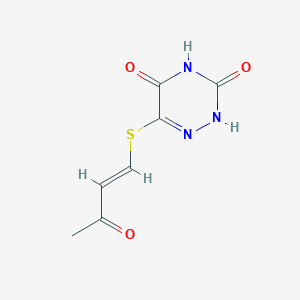
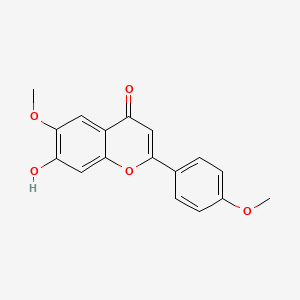
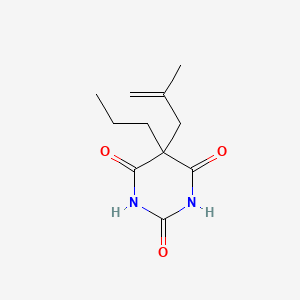
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
